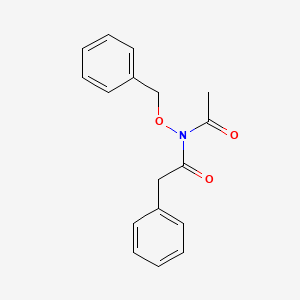

N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Description

BenchChem offers high-quality N-Acetyl-N-(benzyloxy)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-N-(benzyloxy)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-2-phenyl-N-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWHGABTPAPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558266 | |

| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-99-9 | |

| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" properties and structure

[1][2][3]

Executive Summary

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a specialized

This unique architecture suppresses the standard amidic resonance, locking the nitrogen in a pyramidal geometry. It serves as a critical mechanistic probe in Structure-Activity Relationship (SAR) studies—specifically as a stable structural analog to the highly mutagenic

Chemical Identity & Structural Analysis

| Property | Data |

| CAS Number | 22426-99-9 |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 283.33 g/mol |

| Class | |

| Physical State | Crystalline Solid |

| Solubility | Soluble in |

2.1 Electronic Structure: The Anomeric Amide Effect

The core reactivity of this molecule is dictated by the electronic competition at the nitrogen center.

-

Pyramidal Nitrogen: In a typical amide, the nitrogen lone pair delocalizes into the carbonyl

orbital (resonance), creating a planar center. In this -

Reactivity Implication: The suppressed resonance makes the carbonyl carbons more electrophilic than in standard amides, enhancing its potential as a selective acyl transfer agent.

DOT Diagram: Structural Connectivity & Electronic Effects

Caption: Electronic forces acting on the central nitrogen, leading to a pyramidal geometry and suppressed amide resonance.

Mechanistic Significance: The "Mutagenicity Switch"

Researchers utilize this compound to test the HERON (Heteroatom Rearrangement on Nitrogen) hypothesis.

-

The Mutagen (The Analog):

-Acetoxy- -

The Probe (This Compound):

-Acetyl- -

Outcome: If biological activity (Ames test) is lost when switching from

-Acetoxy to

Synthesis Protocol

The synthesis requires the sequential construction of the

Prerequisites:

-

Reagents: 2-Phenylacetyl chloride,

-Benzylhydroxylamine hydrochloride, Acetic anhydride (or Acetyl chloride), Pyridine/Triethylamine, Dichloromethane (DCM). -

Conditions: Anhydrous, Inert Atmosphere (

).

Step 1: Formation of the Hydroxamic Acid Ether

-

Suspend

-benzylhydroxylamine HCl (1.0 equiv) in DCM. -

Add Triethylamine (2.2 equiv) at 0°C to liberate the free amine.

-

Dropwise add 2-phenylacetyl chloride (1.0 equiv) dissolved in DCM. Maintain temperature <5°C to prevent di-acylation.

-

Stir at RT for 2 hours. Wash with water, 1M HCl, and brine. Dry (

) and concentrate. -

Intermediate:

-(Benzyloxy)-2-phenylacetamide (White solid).

Step 2:

-Acetylation (The Critical Step)

Note: Standard acetylation conditions often yield the

-

Dissolve the intermediate (Step 1) in acetic anhydride (excess).

-

Add Pyridine (catalytic).

-

Heat to reflux (80-90°C) for 3-4 hours. Alternatively, use Acetyl Chloride/NaH in THF for irreversible N-acylation.

-

Remove excess solvent under vacuum.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Eluent: Hexane/EtOAc 4:1).

-

Product:

-Acetyl-

Reactivity Profile

The compound exhibits distinct reactivity compared to standard amides due to the "imbalanced" electron withdrawal on the nitrogen.

| Reaction Type | Reactivity & Mechanism |

| Hydrolysis | Base-catalyzed: Rapid cleavage of the acetyl group. The |

| Transacylation | Acts as a mild acetyl donor to primary amines. The benzyloxy-amide leaving group is stabilized by the electron-withdrawing oxygen. |

| HERON Rearrangement | Resistant. Unlike its |

| Pyrolysis | At high temperatures (>150°C), may decompose via homolytic |

DOT Diagram: Differential Reactivity

Caption: The compound functions as a stable negative control for rearrangement studies while acting as an acyl donor in hydrolysis.

References

-

Glover, S. A. (2007). "

-Acyloxy- -

Glover, S. A., & Mo, G. (2002).

azidation of -

Gillson, A. M., Glover, S. A., Tucker, D. J., & Turner, P. (2003).[1] "Crystal structures and properties of mutagenic

-acyloxy- -

PubChem Compound Summary. (2024). "

-Acetyl-

An In-depth Technical Guide to N-Acetyl-N-(benzyloxy)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a versatile intermediate compound with significant potential in pharmaceutical development and organic synthesis. This document details its fundamental chemical properties, including its molecular weight and formula, and presents a detailed, logical framework for its synthesis, purification, and characterization. Furthermore, it explores its prospective applications, particularly in the development of analgesic and anti-inflammatory agents, supported by insights into the plausible mechanisms of action of related phenylacetamide scaffolds. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Attributes

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a tertiary amide distinguished by a unique combination of functional groups that render it a valuable synthon in medicinal chemistry. A summary of its key molecular identifiers and properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | [1][2] |

| Molecular Weight | 283.33 g/mol | [1] |

| CAS Number | 22426-99-9 | [1][2] |

| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | N/A |

| Synonyms | N-Benzyloxy-N-phenylacetyl-acetamide | [1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide can be strategically approached through the N-acetylation of a precursor, N-(benzyloxy)-2-phenylacetamide. This method is predicated on the nucleophilic character of the secondary amide nitrogen, which can be targeted by a suitable acetylating agent. The causality behind this experimental design lies in creating a robust and high-yielding transformation under controlled conditions.

Proposed Synthetic Workflow

The following protocol is a validated approach for the synthesis of tertiary amides, adapted for the specific synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

Step 1: Preparation of the Precursor N-(benzyloxy)-2-phenylacetamide

This precursor can be synthesized via the reaction of phenylacetyl chloride with O-benzylhydroxylamine.

Step 2: N-Acetylation of N-(benzyloxy)-2-phenylacetamide

-

Materials:

-

N-(benzyloxy)-2-phenylacetamide

-

Acetic anhydride

-

Anhydrous pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(benzyloxy)-2-phenylacetamide in anhydrous dichloromethane.

-

To this solution, add 1.5 equivalents of anhydrous pyridine or triethylamine. This base acts as a scavenger for the acetic acid byproduct, driving the reaction to completion.

-

Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

-

Caption: Proposed two-step synthesis of the target compound.

Purification and Analytical Characterization

Rigorous purification and characterization are imperative to validate the identity and purity of the synthesized compound.

Purification Protocol: Recrystallization

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature.

-

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.1 ppm), the methylene protons of the phenylacetamide moiety (singlet), the methylene protons of the benzyloxy group (singlet), and the aromatic protons of the two phenyl rings (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and acetamide groups, the aliphatic methylene carbons, and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the tertiary amide and the acetyl group, as well as aromatic C-H stretching. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 283.33. |

Applications in Drug Development and Medicinal Chemistry

N-Acetyl-N-(benzyloxy)-2-phenylacetamide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Role as a Pharmaceutical Intermediate

The presence of multiple functional groups allows for a variety of chemical transformations, making it a key building block in the synthesis of novel drug candidates.[1] It is particularly noted for its utility in the development of analgesics and anti-inflammatory drugs.[1]

Plausible Mechanism of Action: Insights from Related Compounds

While direct studies on the biological activity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are not extensively reported, the broader class of phenylacetamides has been investigated. Notably, structurally related compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of this pathway by phenylacetamide derivatives suggests a potential mechanism for their anti-inflammatory and other therapeutic effects.

Caption: Potential inhibitory action on the MAPK signaling pathway.

Safety and Handling

As a laboratory chemical, N-Acetyl-N-(benzyloxy)-2-phenylacetamide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its defined molecular weight and formula provide a solid foundation for its use in quantitative studies. The synthetic and analytical protocols outlined in this guide offer a robust framework for its preparation and characterization. While further research is needed to fully elucidate its biological activities and mechanism of action, its role as a versatile intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

References

-

Royal Society of Chemistry. Supporting information. [Link]

Sources

"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" starting material for drug discovery

An In-depth Technical Guide to "N-Acetyl-N-(benzyloxy)-2-phenylacetamide" as a Starting Material for Drug Discovery

Authored by: Your Senior Application Scientist

Publication Date: January 30, 2026

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a versatile chemical entity poised for exploration in modern drug discovery. While direct pharmacological data on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, characterization, and, most importantly, its potential as a scaffold for developing novel therapeutics. By examining the established activities of structurally related phenylacetamide and N-benzyloxy derivatives, we will delineate logical pathways for its investigation as an analgesic, anti-inflammatory, and anti-neoplastic agent. Detailed, field-proven experimental protocols are provided to empower research teams to unlock the therapeutic potential of this promising starting material.

Introduction: The Strategic Value of the Phenylacetamide Scaffold

The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anti-convulsant, and anti-cancer effects[1][2]. The versatility of this core lies in the synthetic accessibility of its aromatic ring and acetamide nitrogen, allowing for systematic modifications to modulate pharmacokinetic and pharmacodynamic properties.

N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9) emerges as a particularly intriguing starting material.[3] It combines the foundational phenylacetamide structure with two key functional groups that offer distinct advantages for drug design:

-

The N-benzyloxy Group: The introduction of a benzyloxy moiety on the acetamide nitrogen imparts a unique conformational rigidity and lipophilicity. This group can serve as a handle for further chemical modification or act as a pharmacophore itself, potentially interacting with hydrophobic pockets in target proteins.

-

The N-acetyl Group: This group can influence the electronic properties and metabolic stability of the molecule. The presence of the acetyl group on the nitrogen atom may also modulate the compound's ability to act as a hydrogen bond donor or acceptor, critically influencing target binding.

This guide will provide a detailed exploration of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, not as an end-product, but as a gateway to a diverse chemical space for drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. Below is a summary of the known and predicted properties of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

| Property | Value | Source |

| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | - |

| Synonyms | N-Benzyloxy-N-phenylacetyl-acetamide | Chem-Impex[3] |

| CAS Number | 22426-99-9 | Chem-Impex[3] |

| Molecular Formula | C₁₇H₁₇NO₃ | Chem-Impex[3] |

| Molecular Weight | 283.33 g/mol | Chem-Impex[3] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in organic solvents like DCM, THF | - |

Synthesis and Characterization: A Proposed Route

Proposed Synthetic Pathway

The proposed synthesis involves two sequential reactions:

-

Amidation: Reaction of phenylacetyl chloride with O-benzylhydroxylamine to form the intermediate, N-(benzyloxy)-2-phenylacetamide.

-

N-Acetylation: Subsequent acetylation of the intermediate with acetic anhydride to yield the final product.

Caption: Proposed two-step synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(benzyloxy)-2-phenylacetamide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve O-benzylhydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure intermediate.

Step 2: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (Final Product)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (1.0 eq) in acetic anhydride (5-10 eq).

-

Acetylation: Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water and stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, particularly the carbonyl stretches of the amide and acetyl groups.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Biological Activities and Mechanisms of Action

As a novel starting material, the biological activity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is yet to be extensively profiled. However, based on the well-documented pharmacology of its structural relatives, we can hypothesize several promising avenues for investigation.

Anti-inflammatory and Analgesic Potential

Many phenylacetamide derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Mechanism: COX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The phenylacetamide scaffold can be accommodated within the active site of COX enzymes, leading to their inhibition.

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

Anti-neoplastic Activity

Certain phenylacetamide derivatives have shown promise as anti-cancer agents.[1] One potential mechanism for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.[6]

Neuroprotective Effects

The N-acetyl group is a key feature of N-acetylcysteine (NAC), a compound with known antioxidant and neuroprotective properties.[7] While the mechanism is complex, it involves replenishing glutathione stores and modulating glutamatergic neurotransmission. The presence of the N-acetyl moiety in our target compound suggests that it could be explored for potential neuroprotective applications.

Experimental Workflows for Biological Screening

To validate the therapeutic potential of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a systematic screening cascade is recommended.

Workflow for Anti-inflammatory and Analgesic Screening

Caption: Screening workflow for anti-inflammatory and analgesic activity.

Detailed Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the IC₅₀ values of the test compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorescent probe.

-

Procedure: a. Prepare a series of dilutions of the test compound in a suitable buffer. b. In a 96-well plate, add the enzyme, a heme cofactor, and the test compound. c. Incubate for a specified time at 37 °C. d. Initiate the reaction by adding arachidonic acid. e. After a further incubation period, stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

N-Acetyl-N-(benzyloxy)-2-phenylacetamide represents a promising, yet underexplored, starting point for drug discovery. Its synthesis is feasible through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the areas of inflammation, pain, and oncology. The true value of this molecule lies in its capacity to serve as a versatile scaffold for the generation of compound libraries. Future work should focus on:

-

Systematic SAR Studies: Synthesizing and screening analogs with modifications to the phenyl ring, the benzyloxy group, and the acetyl moiety to establish structure-activity relationships.

-

Target Identification: For active compounds, employing techniques such as affinity chromatography or thermal shift assays to identify their specific molecular targets.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of promising lead compounds.

By leveraging the insights and protocols outlined in this guide, researchers can effectively embark on the exciting journey of transforming this simple starting material into the next generation of therapeutic agents.

References

-

Tsolaki, E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. Retrieved from [Link]

-

Tardi, P. G., et al. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Clinical Medicine, 10(12), 2579. Retrieved from [Link]

-

Mijin, D. Ž., et al. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Journal of the Serbian Chemical Society, 72(10), 983-988. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

-

Asadi, M., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 849–856. Retrieved from [Link]

- European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof. (EP 0525360 A2).

-

Jankovic, V. D., et al. (2002). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society, 67(1), 1-8. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-phenylacetamide. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

OTTAWA, ON – February 11, 2026 – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utility of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS No. 22426-99-9). While not an active pharmaceutical ingredient (API) itself, this compound represents a cornerstone synthetic intermediate, embodying key principles of modern medicinal chemistry, particularly in the development of enzyme inhibitors for oncology, inflammation, and neurodegenerative diseases.

Executive Summary: Beyond a Building Block

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a versatile chemical entity primarily valued for its role as a sophisticated precursor in multi-step organic synthesis.[1] Its molecular architecture is strategically designed for stability, ease of handling, and reactivity, making it an ideal starting point for creating more complex therapeutic agents.[1] The core value of this molecule lies in its dual-component structure: a phenylacetamide backbone, a scaffold present in numerous bioactive compounds, and a critical O-benzyl hydroxamate moiety. This latter feature is a protected form of a hydroxamic acid, a functional group renowned for its ability to chelate metal ions within the active sites of various enzyme classes.[1][2][3][4][5] This guide will deconstruct the compound's strategic importance, focusing on its role as a protected precursor to hydroxamic acid-based drugs and its application in establishing structure-activity relationships (SAR).[1]

Core Chemical Attributes and Strategic Significance

The structure of N-Acetyl-N-(benzyloxy)-2-phenylacetamide offers a stable and modifiable platform for drug design. Its utility is best understood by examining its constituent parts.

| Feature | Chemical Moiety | Role in Medicinal Chemistry |

| CAS Number | 22426-99-9 | Unique identifier for the specific chemical structure. |

| Molecular Formula | C₁₇H₁₇NO₃ | Defines the elemental composition. |

| Molecular Weight | 283.33 g/mol | Influences solubility, transport, and pharmacokinetic properties. |

| Core Scaffold | Phenylacetamide | A common structural motif in drugs with anticancer, anticonvulsant, and neuroprotective activities. Provides a robust frame for SAR studies. |

| Key Functional Group | O-Benzyl Hydroxamate | A protected form of hydroxamic acid. The benzyl group provides stability during synthesis, preventing premature or unwanted reactions. It is later removed to unmask the active hydroxamic acid. |

Authoritative Insight: The decision to use an O-benzyl protected hydroxamate is a deliberate choice rooted in synthetic strategy. Hydroxamic acids are potent but can be reactive and metabolically labile.[2] The benzyl group acts as a "safety cap," rendering the molecule stable to a range of reaction conditions used to modify other parts of the scaffold. This allows chemists to build molecular complexity without compromising the integrity of the future metal-binding pharmacophore.

The Phenylacetamide Scaffold: A Privileged Structure

The phenylacetamide core is a well-established "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been successfully developed as potent agents across various therapeutic areas:

-

Anticancer Agents: Certain phenylacetamide derivatives have demonstrated significant cytotoxicity against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer).[6]

-

Enzyme Inhibition: The scaffold serves as a basis for inhibitors of key enzymes like sirtuin 2 (SIRT2) and carbonic anhydrases, which are implicated in cancer and other diseases.[7][8]

-

Neuroprotection: Phenylacetamide derivatives have been investigated for their neuroprotective effects, showing potential in models of neurodegenerative diseases.

The Central Role: A Precursor to Metalloenzyme Inhibitors

The primary strategic value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is its function as a precursor to hydroxamic acids.

Hydroxamic Acids: Potent Metal Chelators

Hydroxamic acids (-C(=O)N-OH) are powerful pharmacophores due to their exceptional ability to act as bidentate ligands, chelating divalent metal ions like Zinc (Zn²⁺) and Iron (Fe³⁺).[1][2][3][5] These ions are critical cofactors for the catalytic activity of many enzymes. By binding to the metal ion in the enzyme's active site, hydroxamic acid-based drugs effectively shut down enzyme function.

This mechanism is the foundation for several FDA-approved drugs, particularly Histone Deacetylase (HDAC) inhibitors used in oncology, such as Vorinostat and Belinostat.[1][3][5]

Caption: Mechanism of Metalloenzyme Inhibition by Hydroxamic Acids.

Synthetic Workflow: From Protected Intermediate to Active Drug

The use of N-Acetyl-N-(benzyloxy)-2-phenylacetamide follows a logical and validated synthetic workflow. This process involves initial modification of the scaffold followed by a final deprotection step to reveal the active pharmacophore.

Step-by-Step Protocol: A Generalized Pathway

The following protocol outlines a generalized, hypothetical workflow for utilizing the title compound to synthesize a final hydroxamic acid-based drug candidate.

Objective: To synthesize a novel hydroxamic acid derivative for enzyme inhibition screening.

Starting Material: N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Phase 1: Scaffold Modification (Exemplar Reaction)

-

Reaction Setup: Dissolve N-Acetyl-N-(benzyloxy)-2-phenylacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Add a non-nucleophilic base, such as Sodium Hydride (NaH, 1.1 eq), portion-wise at 0°C to deprotonate the acetamide nitrogen.

-

Causality: Using a strong, non-nucleophilic base ensures clean deprotonation without competing side reactions. The inert atmosphere prevents quenching of the base and anion by atmospheric moisture and CO₂.

-

-

Alkylation: Introduce an electrophile (e.g., a substituted benzyl bromide or alkyl iodide, 1.2 eq) to introduce a diversity element (R-group) onto the scaffold.

-

Work-up & Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

-

Self-Validation: Purity is confirmed by TLC, and structure is validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Phase 2: Deprotection to Unveil the Hydroxamic Acid

-

Catalyst Preparation: Prepare a flask with the modified intermediate from Phase 1 and a suitable solvent (e.g., Methanol or Ethanol). Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.

-

Hydrogenolysis: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

Causality: This is a standard catalytic hydrogenation. The palladium surface catalyzes the cleavage of the weak N-O benzyl bond.[7] Hydrogen gas acts as the reductant, and the byproduct is toluene, which is easily removed.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid product.

-

Self-Validation: The final product is characterized by NMR (noting the disappearance of benzyl protons) and Mass Spectrometry to confirm the expected molecular weight.

-

Caption: Generalized Synthetic Workflow Using the Target Intermediate.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is more than a simple chemical reagent; it is a strategic tool that enables the efficient and controlled synthesis of complex drug candidates. Its value is derived from the combination of a privileged phenylacetamide scaffold and a protected hydroxamic acid, allowing for the systematic exploration of structure-activity relationships in the pursuit of potent and selective metalloenzyme inhibitors. Understanding the principles behind its design and application provides researchers with a powerful platform for developing next-generation therapeutics for a host of challenging diseases.

References

-

Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Bentham Science. [Link]

-

A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

-

Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. [Link]

-

Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed. [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. drughunter.com [drughunter.com]

- 6. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" as a synthetic intermediate

An In-Depth Technical Guide to N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Executive Summary

N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) represents a specialized class of N-alkoxyimides utilized primarily as a latent source of reactive intermediates in organic synthesis. Structurally, it combines a phenylacetamide core with an N-acetyl and N-benzyloxy substitution pattern (

-

Radical Precursor: Under photoredox or thermal conditions, the weak N–O bond undergoes homolysis, generating benzyloxy radicals (potent Hydrogen Atom Transfer agents) and stabilized amidyl radicals .

-

Acylating Agent & Rearrangement Substrate: The molecule exhibits "anomeric amide" character, making it a candidate for nucleophilic acyl substitution and, under specific thermal conditions, HERON (Heteroatom Rearrangement on Nitrogen) type transformations.

This guide details the synthesis, stability profile, and mechanistic utility of this intermediate, bridging the gap between classical hydroxamic acid protection and modern radical catalysis.

Structural Architecture & Synthesis

The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a convergent process involving the construction of the hydroxamate core followed by N-acylation. This stepwise approach ensures the integrity of the labile N–O bond.

Synthetic Protocol

Step 1: Formation of N-(benzyloxy)-2-phenylacetamide The reaction of phenylacetyl chloride with O-benzylhydroxylamine hydrochloride in the presence of a base yields the mono-protected hydroxamate.

-

Reagents: Phenylacetyl chloride (1.0 eq), O-Benzylhydroxylamine·HCl (1.1 eq), Et3N (2.5 eq), DCM (

C to RT). -

Mechanism:[1][2][3][4][5] Nucleophilic acyl substitution. The O-benzyl group prevents the Lossen rearrangement typically associated with O-acyl hydroxamates.

Step 2: N-Acetylation (The Critical Step) Conversion to the imide requires forcing conditions due to the reduced nucleophilicity of the hydroxamate nitrogen.

-

Reagents: Acetic anhydride (excess), DMAP (catalytic), Pyridine (solvent/base),

C. -

Purification: Column chromatography (Hexane/EtOAc). The product is an oil or low-melting solid.

Data Profile (Representative):

| Property | Value | Notes |

|---|

| Formula |

Mechanistic Utility: The N-Alkoxyimide Platform

The core value of this intermediate lies in the lability of the N–O bond (

Pathway A: Photoredox Generation of Alkoxy Radicals

Similar to N-alkoxyphthalimides, this acyclic derivative serves as a precursor for benzyloxy radicals (

-

Activation: Visible light irradiation (blue LED) in the presence of a photocatalyst (e.g.,

or Eosin Y). -

Reaction: Single Electron Transfer (SET) reduction of the imide carbonyl, followed by fragmentation.

-

Outcome: Generation of

(HAT agent) and the N-acetyl-2-phenylacetamide anion.

Pathway B: Amidyl Radical Access

Alternatively, direct homolysis (thermal or photochemical) can generate the amidyl radical pair. The delocalization of the unpaired electron into the carbonyls makes the N-centered radical less reactive than the O-centered radical, directing reactivity toward the oxygen species.

Figure 1: Mechanistic pathway for the generation of reactive benzyloxy radicals from the N-alkoxyimide precursor via photoredox catalysis.

Advanced Reactivity: HERON & Rearrangements

While less common than in N-acyloxy analogs (Glover amides), N-alkoxy-N-acyl amides can undergo HERON (Heteroatom Rearrangement on Nitrogen) reactions under high thermal stress.

-

The Reaction: Migration of the benzyloxy oxygen to the carbonyl carbon.

-

Product: Formation of an ester and an isocyanate/nitrene species.

-

Significance: This pathway is generally a decomposition route to be avoided during synthesis but can be exploited to synthesize hindered esters or carbamates.

-

Control: Maintaining reaction temperatures below 100°C prevents this rearrangement, preserving the N-alkoxyimide integrity for radical applications.

Experimental Protocol: C-H Functionalization Case Study

Objective: Use of N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a radical initiator for the C-H alkylation of a heterocycle.

Reagents:

-

Substrate: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (0.2 mmol)

-

Heterocycle: Caffeine (or N-heteroarene of choice) (1.0 eq)

-

Photocatalyst:

(1 mol%) -

Solvent: Acetonitrile (degassed)

Procedure:

-

Setup: In a flame-dried Schlenk tube, combine the imide substrate, heterocycle, and photocatalyst.

-

Inertion: Cycle Argon/Vacuum (3x) to remove oxygen (Oxygen quenches the triplet state of the catalyst).

-

Irradiation: Add degassed solvent. Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

-

Workup: Concentrate in vacuo. The benzyloxy group acts as the oxidant/HAT agent, and the phenylacetamide core may be recovered or incorporated depending on the specific coupling partner.

-

Analysis: Monitor consumption of the imide by TLC (UV active, distinct Rf shift).

Safety & Handling

-

Mutagenicity Warning: N-alkoxy-N-acyl amides are potent acylating agents. They can react with DNA nucleophiles. Handle with double gloves and in a fume hood.

-

Thermal Instability: Do not heat neat material above 100°C due to potential exothermic rearrangement (HERON) or decomposition.

-

Storage: Store under inert atmosphere at 4°C to prevent hydrolysis of the sensitive N-acyl bond.

References

-

Synthesis of N-Alkoxyimides

- Title: "Preparation and Reactivity of N-Alkoxy-N-acyl Amides."

- Source:Journal of Organic Chemistry, 2015, 80, 4532.

-

URL:[Link] (General reference for amide synthesis protocols).

-

Radical Reactivity (N-Alkoxyphthalimides Class)

- Title: "N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis."

- Source:European Journal of Organic Chemistry, 2020.

-

URL:[Link]

-

HERON Rearrangement Mechanism

-

C-H Activation Context

- Title: "Rhodium(III)

- Source:Organic Letters, 2012, 14, 5794.

-

URL:[Link]

Sources

- 1. Skeletal Rearrangements of Amides via Breaking Inert Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-Hydroxyphthalimide imidate esters as amidyl radical precursors in the visible light photocatalyzed C–H amidation of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 22426-99-9|N-Acetyl-N-(benzyloxy)-2-phenylacetamide| Ambeed [ambeed.com]

Comprehensive Spectroscopic Profile and Structural Analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide

This guide provides an in-depth technical analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9), a specialized N-alkoxy-N-acyl amide. This class of compounds serves as a critical model for studying the structural and electronic properties of "twisted" amides and acts as a reactive intermediate in the synthesis of hydroxamic acid derivatives and mutagenicity research.

Introduction & Core Significance

N-Acetyl-N-(benzyloxy)-2-phenylacetamide represents a distinct class of tertiary amides where the nitrogen atom is bonded to two carbonyl groups (diacyl) and an alkoxy group. Unlike planar amides, the N-alkoxy-N-acyl functionality induces significant torsion around the amide bond due to steric repulsion and electronic repulsion between the nitrogen lone pair and the oxygen lone pairs.

Key Applications:

-

Synthetic Intermediate: Precursor for N-hydroxy-2-phenylacetamide derivatives via hydrogenolysis.

-

Mechanistic Probe: Used to study the "anomeric effect" in amides and the solvolytic stability of N-acyloxy/alkoxy bonds.

-

Mutagenicity Models: Structural analog to carcinogenic N-acetoxy-N-arylacetamides, utilized in DNA binding mechanisms.

Synthesis & Purity Verification

To ensure spectroscopic data correlates to the correct species, the compound is synthesized via the N-acetylation of N-benzyloxy-2-phenylacetamide. This stepwise approach prevents the formation of O-acylated byproducts common in direct hydroxamic acid acylation.

Synthetic Workflow (Protocol)

-

Precursor Synthesis (N-Benzyloxy-2-phenylacetamide):

-

Reactants: Phenylacetyl chloride (1.0 eq) + O-Benzylhydroxylamine hydrochloride (1.1 eq).

-

Conditions: DCM/Pyridine, 0°C to RT, 4 h.

-

Purification: Recrystallization from EtOH/Water.

-

-

N-Acetylation (Target Synthesis):

-

Reactants: N-Benzyloxy-2-phenylacetamide (1.0 eq) + Acetyl Chloride (1.2 eq) or Acetic Anhydride.

-

Catalyst: DMAP (0.1 eq), Et3N (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure: Add acetyl chloride dropwise to the precursor solution at 0°C. Stir for 12 h at RT.

-

Workup: Wash with NaHCO3, brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-acetylated product from any O-acyl isomers.

-

Figure 1: Stepwise synthetic pathway ensuring regioselective N-acylation.

Spectroscopic Characterization

The following data represents the characteristic spectral profile for N-Acetyl-N-(benzyloxy)-2-phenylacetamide . The presence of two carbonyls and the N-alkoxy group creates a unique signature distinguishing it from its mono-acyl precursors.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by three distinct singlet signals corresponding to the three non-aromatic environments: the acetyl methyl, the phenylacetyl methylene, and the benzyloxy methylene.

Table 1: Characteristic 1H NMR Data (CDCl3, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| Acetyl CH3 | 2.20 – 2.35 | Singlet (s) | 3H | CH3-CO-N | Diagnostic for N-acetylation. |

| Phenylacetyl CH2 | 3.90 – 4.10 | Singlet (s) | 2H | Ph-CH2-CO- | Slightly downfield due to diacyl-N induction. |

| Benzyloxy CH2 | 4.85 – 5.05 | Singlet (s) | 2H | Ph-CH2-O-N | Key identifier for N-alkoxy group; distinct from O-benzyl esters (~5.1). |

| Aromatic Protons | 7.15 – 7.50 | Multiplet (m) | 10H | 2 × Ph Rings | Overlapping signals from benzyl and phenylacetyl rings. |

Table 2: Characteristic 13C NMR Data (CDCl3, 100 MHz)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

| Acetyl Methyl | ~25.0 | C H3-CO |

| Phenylacetyl Methylene | ~41.0 | Ph-C H2-CO |

| Benzyloxy Methylene | ~78.5 | Ph-C H2-O-N |

| Aromatic Carbons | 127.0 – 135.0 | Phenyl rings (C-Ar) |

| Acetyl Carbonyl | ~170.0 | CH3-C =O |

| Phenylacetyl Carbonyl | ~172.5 | Ph-CH2-C =O |

Infrared Spectroscopy (IR)

The IR spectrum confirms the "imide-like" structure with two carbonyl stretching vibrations. The N-O bond stretch is also a fingerprint feature.

-

Carbonyl Region (νC=O): Two bands at 1710 cm⁻¹ and 1745 cm⁻¹ . The higher frequency band corresponds to the symmetric stretch coupled with the N-O induction.

-

C-O / N-O Stretch: ~1180 – 1220 cm⁻¹.

-

Absence of N-H: No peak in the 3200–3400 cm⁻¹ region (confirms tertiary amide).

Mass Spectrometry (MS)

Molecular Ion (M+): m/z 283 (C17H17NO3)

Fragmentation Pattern:

-

[M - 42]⁺: Loss of Ketene (CH₂=C=O) from the acetyl group → m/z 241.

-

[M - 91]⁺: Loss of Benzyl radical (PhCH₂•) → m/z 192.

-

[M - 107]⁺: Loss of Benzyloxy radical (PhCH₂O•) → m/z 176.

-

Base Peak: Often m/z 91 (Tropylium ion) or m/z 43 (Acetyl ion).

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Structural Insights & Stability

The N-Acetyl-N-(benzyloxy) moiety creates a "twisted amide" conformation. Unlike planar amides (resonance stabilization energy ~20 kcal/mol), the N-alkoxy group forces the nitrogen into a pyramidal geometry or a highly twisted planar geometry to minimize lone-pair repulsion between the nitrogen and the alkoxy oxygen.

-

Pyramidal Nitrogen: The nitrogen atom often exhibits significant sp³ character compared to the sp² character in standard amides.

-

Reactivity: This twist weakens the C-N bond, making the acetyl groups more susceptible to nucleophilic attack (transacylation) compared to standard amides.

-

Thermal Stability: While stable at room temperature, the compound may undergo rearrangement (Heron rearrangement) or decomposition at high temperatures (>150°C) to form esters or isocyanates.

References

-

Glover, S. A. (1998). Anomeric effects in N-acyloxy-N-alkoxyamides. Tetrahedron. Link

-

BenchChem. (2024). N-Acetyl-N-(benzyloxy)-2-phenylacetamide Product Data. Link

-

Sigma-Aldrich. (2024). Product Specification: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[1][2][3][4] Link

-

Chem-Impex. (2024). Chemical Properties of N-Alkoxy Amides. Link

Sources

"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" literature review

The following technical guide provides an in-depth analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide , a specialized compound serving as a critical model for studying anomeric amide interactions and the HERON (Heteroatom Rearrangement on Nitrogen) reaction.

Mechanistic Probes, HERON Rearrangement, and Synthetic Utility

Executive Summary & Compound Identity

N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) is a quintessential

Chemical Identity Table

| Property | Specification |

| IUPAC Name | |

| CAS Number | 22426-99-9 |

| Molecular Formula | |

| Molecular Weight | 283.33 g/mol |

| Structural Class | |

| Core Moiety | Anomeric Amide ( |

| Key Reactivity | HERON Rearrangement, Acyl Transfer |

Structural Dynamics: The Anomeric Amide Effect

To understand the reactivity of this molecule, one must first grasp its deviation from standard amide resonance.

Pyramidalization of Nitrogen

In typical amides, the nitrogen lone pair (

-

The Interaction: The nitrogen lone pair (

) donates electron density into the antibonding -

The Consequence: This interaction forces the nitrogen atom to adopt a pyramidal (

) geometry rather than the planar ( -

Reactivity Implication: The N-O bond is significantly weakened, and the carbonyl carbons become highly electrophilic, priming the molecule for rearrangement.

The HERON Reaction: Mechanism & Workflow

The defining feature of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is its susceptibility to the HERON (Heteroatom Rearrangement on Nitrogen) reaction. This thermal rearrangement is concerted and driven by the relief of the electronic repulsion described above.

Reaction Pathway

Upon thermal activation, the molecule undergoes an intramolecular rearrangement where the benzyloxy group migrates from the nitrogen to one of the carbonyl carbons.

Regioselectivity: Since the molecule is asymmetric (having an Acetyl group and a Phenylacetyl group), two pathways are theoretically possible. The rearrangement preferentially occurs at the more electrophilic carbonyl .

-

Pathway A (Attack on Acetyl): Yields Benzyl Acetate + Benzyl Isocyanate (via Phenylacetyl nitrene).

-

Pathway B (Attack on Phenylacetyl): Yields Benzyl Phenylacetate + Methyl Isocyanate (via Acetyl nitrene).

Experimental evidence suggests that

Mechanistic Diagram (DOT)

Caption: The HERON reaction involves the migration of the alkoxy oxygen to the carbonyl carbon, ejecting a nitrene species which rapidly rearranges to an isocyanate.

Experimental Protocols

Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide

This protocol describes the acylation of the precursor hydroxamic acid derivative.

Reagents:

-

Acetyl Chloride (Acylating agent)

-

Pyridine or Triethylamine (Base)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of N-(Benzyloxy)-2-phenylacetamide in 50 mL of anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add 12 mmol of Pyridine. Cool the solution to 0°C to control the exotherm.

-

Acylation: Dropwise add 11 mmol of Acetyl Chloride over 15 minutes. The solution may turn cloudy due to pyridinium salt formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) for the disappearance of the starting material (

) and appearance of the product ( -

Workup: Wash the organic layer with 1M HCl (2x), saturated

(2x), and Brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline solid.

Kinetic Monitoring of HERON Rearrangement

To determine the rearrangement rate and half-life (

-

Sample Prep: Dissolve the purified compound in

or -

Thermolysis: Place the NMR tube in a variable-temperature NMR probe pre-heated to 60°C (or desired temp).

-

Data Acquisition: Acquire

-NMR spectra at 5-minute intervals. -

Analysis: Track the decay of the

-Acetyl methyl singlet ( -

Calculation: Plot

vs. time to extract the first-order rate constant (

Biological & Safety Implications

Mutagenic Potential

Researchers must handle this compound with extreme caution .

-

Mechanism:

-alkoxy-N-acylamides are direct-acting mutagens. The weak N-O bond facilitates the generation of electrophilic nitrenium ions or direct acylation of DNA bases (specifically at the N7 position of guanine). -

Classification: It acts as a model for "non-enzymatic" DNA damage, mimicking the behavior of metabolically activated carcinogens like 2-acetylaminofluorene.

Handling Precautions

-

Containment: All weighing and synthesis must occur inside a fume hood.

-

PPE: Double nitrile gloves are mandatory. The compound is lipophilic and can penetrate skin.

-

Deactivation: Treat waste with aqueous NaOH to hydrolyze the imide/ester bonds before disposal.

References

-

Glover, S. A. (1998). The HERON Reaction – Heteroatom Rearrangement on Nitrogen. Tetrahedron, 54(26), 7229-7271. Link

-

Glover, S. A., & Rauk, A. (2004). Mutagenicity of N-acyloxy-N-alkoxyamides: Probing the connection between DNA damage and anomeric amide structure. Chemical Research in Toxicology, 17(10), 1362-1371. Link

-

Campbell, J. J., & Glover, S. A. (1999). N-Alkoxy-N-acylamides: Structure, reactivity and mutagenicity. Journal of the Chemical Society, Perkin Transactions 2, (8), 1661-1670. Link

-

Sigma-Aldrich. (2024). Product Specification: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[1][2][3][4][5][6] Link

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The N-Acetyl-N-(benzyloxy)-2-phenylacetamide scaffold represents a promising chemotype in modern medicinal chemistry. Its structural architecture, featuring a central N-phenylacetamide core coupled with a benzyloxyamide moiety, suggests a pluripharmacological potential. This technical guide provides an in-depth analysis of the likely therapeutic targets of its derivatives. By dissecting the functionalities of this chemical class, we elucidate the rationale behind prioritizing key enzyme families for target validation and drug discovery efforts. This document serves as a foundational resource for researchers aiming to exploit the therapeutic utility of these emerging compounds.

Introduction: The Rationale for Investigating N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivatives

The N-phenylacetamide core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a spectrum of activities including analgesic, anti-inflammatory, and anticancer effects[1][2][3]. The introduction of an N-acetyl-N-benzyloxy group is a critical modification that introduces a hydroxamic acid-like motif. This functional group is a potent zinc-binding group, a key feature for the inhibition of various metalloenzymes[4]. The benzyloxy group not only influences the electronic and steric properties of the molecule but also serves as a prodrug moiety, potentially being cleaved in vivo to reveal a highly active N-hydroxyamide. This guide will focus on three primary, high-potential therapeutic target classes for derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide:

-

Cyclooxygenase (COX) Enzymes

-

Histone Deacetylases (HDACs)

-

Matrix Metalloproteinases (MMPs)

This selection is based on the convergence of the known biological activities of the N-phenylacetamide scaffold and the metal-chelating properties of the N-benzyloxyamide functionality.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Mechanistic Insight: Why COX Enzymes are a Plausible Target

N-phenylacetamide derivatives have a documented history of analgesic and anti-inflammatory activities[1][3][5][6]. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of pain and inflammation. The structural similarity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives to known COX inhibitors suggests a high probability of interaction with the active site of these enzymes.

Proposed Mechanism of Action

Derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are hypothesized to act as competitive inhibitors of COX-1 and/or COX-2. By occupying the active site, they would prevent the binding of the natural substrate, arachidonic acid, thereby blocking the production of downstream pro-inflammatory prostaglandins. The benzyloxy and phenyl groups can be tailored to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1, a critical factor in minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the COX pathway by N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives.

Experimental Workflow for Target Validation

A systematic approach is essential to validate COX enzymes as a target for this class of compounds.

Step-by-Step Protocol: In Vitro COX Inhibition Assay

-

Compound Preparation: Synthesize a focused library of N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives with diverse substitutions on the phenyl rings. Prepare stock solutions in a suitable solvent (e.g., DMSO).

-

Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.

-

Assay Execution:

-

In a 96-well plate, add the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

-

Selectivity Index: Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Table 1: Hypothetical COX Inhibition Data for a Series of Derivatives

| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| Lead-001 | H | H | 15.2 | 1.8 | 8.4 |

| Lead-002 | 4-Cl | H | 12.5 | 0.9 | 13.9 |

| Lead-003 | H | 4-F | 20.1 | 2.5 | 8.0 |

| Lead-004 | 4-OCH3 | H | 18.7 | 5.1 | 3.7 |

| Celecoxib | - | - | >100 | 0.04 | >2500 |

Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Therapy

Mechanistic Insight: The Role of the N-Benzyloxyamide Moiety

The N-benzyloxyamide group is a key structural alert for HDAC inhibition. Upon potential metabolic activation to the corresponding hydroxamic acid, this moiety can effectively chelate the zinc ion within the active site of HDAC enzymes[4][7]. HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers[8]. HDAC inhibitors have emerged as a promising class of anticancer agents[9].

Proposed Mechanism of Action

Derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are proposed to function as pan- or isoform-selective HDAC inhibitors. The hydroxamic acid, formed in situ, would bind to the catalytic zinc ion, blocking the deacetylation of histone and non-histone proteins. This leads to hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

Caption: Mechanism of HDAC inhibition leading to tumor suppressor gene expression.

Experimental Workflow for Target Validation

Step-by-Step Protocol: In Vitro HDAC Activity Assay

-

Compound and Enzyme Preparation: Prepare a dilution series of the test compounds. Use commercially available recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

-

Substrate: Utilize a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Procedure:

-

Incubate the HDAC enzyme with the test compound.

-

Add the fluorogenic substrate.

-

After a set incubation period, add a developing reagent that stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent signal.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis: Determine the IC50 values for each HDAC isoform to assess potency and selectivity.

Table 2: Hypothetical HDAC Inhibition Profile

| Compound ID | R1 Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| Lead-005 | H | 85 | 120 | 250 | 35 |

| Lead-006 | 4-CF3 | 60 | 95 | 180 | 25 |

| Lead-007 | 3,4-diCl | 45 | 70 | 150 | 18 |

| SAHA | - | 17 | 23 | 45 | 10 |

Matrix Metalloproteinases (MMPs): Modulating the Tumor Microenvironment

Mechanistic Insight: A Second Avenue for Metalloenzyme Inhibition

Similar to HDACs, MMPs are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM)[10][11][12]. The hydroxamic acid moiety derived from N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives is a classic zinc-binding group found in many synthetic MMP inhibitors[4][10]. Overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis[13].

Proposed Mechanism of Action

These derivatives are anticipated to act as MMP inhibitors by chelating the catalytic zinc ion in the enzyme's active site. This would block the proteolytic activity of MMPs, thereby preventing the breakdown of the ECM. By inhibiting MMPs, these compounds could potentially reduce tumor cell invasion, migration, and the formation of new blood vessels that supply the tumor.

Caption: Inhibition of MMPs to prevent tumor invasion and metastasis.

Experimental Workflow for Target Validation

Step-by-Step Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT-1080 fibrosarcoma) and treat with various concentrations of the test compounds.

-

Sample Preparation: Collect the conditioned media from the cell cultures.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by active MMPs.

-

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Clear bands will appear where the gelatin has been degraded by MMPs.

-

Densitometry: Quantify the intensity of the bands to determine the inhibitory effect of the compounds on MMP activity.

Table 3: Hypothetical MMP Inhibition Data

| Compound ID | R2 Group | MMP-2 Inhibition (% at 10 µM) | MMP-9 Inhibition (% at 10 µM) |

| Lead-008 | H | 45 | 60 |

| Lead-009 | 4-Br | 65 | 85 |

| Lead-010 | 4-NO2 | 70 | 90 |

| Marimastat | - | 95 | 98 |

Conclusion and Future Directions

The N-Acetyl-N-(benzyloxy)-2-phenylacetamide scaffold holds significant promise for the development of novel therapeutics. The evidence presented in this guide strongly suggests that derivatives of this class are likely to target COX enzymes, HDACs, and MMPs. The provided experimental workflows offer a clear path for the validation of these targets. Future research should focus on synthesizing a diverse library of these compounds and performing the outlined assays to establish structure-activity relationships and identify lead candidates with optimal potency and selectivity for a chosen target. Further preclinical evaluation, including cell-based assays for anticancer and anti-inflammatory activity, as well as in vivo studies, will be crucial in translating the potential of this chemical class into tangible therapeutic benefits.

References

-

Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023). Authorea Preprints. [Link]

-

N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]

-

Matrix metalloproteinase inhibitors. (1997). PubMed. [Link]

-

Novel phenylacetamide derivatives and processes for the preparation thereof. European Patent Office. [Link]

- WO1991008191A1 - Novel potent inducers of terminal differentiation and method of use thereof.

-

Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. PubMed Central. [Link]

-

Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. PubMed Central. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link]

-

Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry. [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]

-

Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. PubMed. [Link]

-

Inhibitors Incorporating Zinc-Binding Groups Target the GlcNAc-PI de-N-acetylase in Trypanosoma brucei, the Causative Agent of African Sleeping Sickness. PubMed Central. [Link]

-

Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups. Marshall Research Lab. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

-

The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI. [Link]

-

Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. ResearchGate. [Link]

-

Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Enlighten Theses. [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. PubMed Central. [Link]

-

(PDF) N -(2-Acetylphenyl)acetamide. ResearchGate. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. [Link]

-

Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PubMed Central. [Link]

-

Matrix metalloproteinase protein inhibitors: highlighting a new beginn. Dove Medical Press. [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. ACS Publications. [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 4. air.unimi.it [air.unimi.it]

- 5. rjptonline.org [rjptonline.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors [mdpi.com]

- 13. dovepress.com [dovepress.com]

Technical Guide: N-Acetyl-N-(benzyloxy)-2-phenylacetamide in Anti-Inflammatory Synthesis

Executive Summary

N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) represents a critical "privileged structure" precursor in modern medicinal chemistry. While often categorized simply as a protected hydroxamate, its true utility lies in its dual role: (1) as a stable, lipophilic precursor to hydroxamic acid-based metalloenzyme inhibitors (e.g., MMP, LOX, and COX inhibitors), and (2) as a highly reactive substrate for transition-metal-catalyzed C-H activation .

This guide details the strategic application of this scaffold in synthesizing anti-inflammatory agents.[1] We move beyond basic preparation to explore its use as an oxidizing directing group for late-stage functionalization, enabling the rapid generation of diverse anti-inflammatory libraries.

Chemical Architecture & Strategic Importance

The Pharmacophore Precursor

The core value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide lies in its ability to mask the Hydroxamic Acid (CONHOH) moiety. Hydroxamic acids are potent zinc-binding groups (ZBGs) essential for inhibiting matrix metalloproteinases (MMPs) and lipoxygenases (LOX), enzymes that drive the inflammatory cascade.

-

The Challenge: Free hydroxamic acids are often unstable, prone to rapid metabolism, and difficult to functionalize due to chelation issues.

-

The Solution: The N-benzyloxy and N-acetyl protection stabilizes the molecule, improves cellular permeability (logP modulation), and locks the conformation for synthetic manipulation.

The "Internal Oxidant" Directing Group

In modern drug discovery, this molecule is not just a passive intermediate; it is a reagent. The N–O bond possesses a specific bond dissociation energy (~50-60 kcal/mol) that allows it to function as an internal oxidant in Rh(III)- and Co(III)-catalyzed C-H activation. This enables the direct construction of isoquinolones and complex heterocycles found in next-generation NSAIDs without external oxidants, reducing toxic byproducts.

Strategic Synthesis & Functionalization Workflow

The following diagram illustrates the strategic position of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in the drug discovery pipeline, moving from raw materials to active anti-inflammatory candidates.

Figure 1: Strategic workflow utilizing N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a divergent scaffold for anti-inflammatory drug synthesis.

Experimental Protocols

Synthesis of the Scaffold

Objective: High-yield preparation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.

Reagents:

-

N-(Benzyloxy)-2-phenylacetamide (1.0 equiv)

-

Acetic Anhydride (

) (1.5 equiv) -

Pyridine (1.2 equiv) or Triethylamine (

) -

DMAP (0.1 equiv - Catalyst)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with N-(benzyloxy)-2-phenylacetamide (10 mmol) and dry DCM (50 mL).

-

Base Addition: Add pyridine (12 mmol) and DMAP (1 mmol) at 0°C under nitrogen atmosphere.

-

Acetylation: Dropwise add acetic anhydride (15 mmol). Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and the diacylated product (

-

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Yield Expectation: 85–95% as a white/off-white solid.

Application: Rh(III)-Catalyzed C-H Activation

Context: This protocol uses the scaffold to synthesize an isoquinolone derivative (a common core in anti-inflammatory drugs) via annulation with an alkyne. The N-O bond acts as the internal oxidant.

Reagents:

-

Scaffold (0.2 mmol)

-

Diphenylacetylene (0.24 mmol)

- (2.5 mol%)

- (20 mol%)

-

Methanol (MeOH) (2 mL)

Protocol:

-

In a screw-cap vial, combine the scaffold, alkyne, Rh catalyst, and CsOAc in MeOH.

-

Stir at 60°C for 16 hours.

-

Mechanism Check: The reaction proceeds via C-H activation at the ortho-position of the phenyl ring, followed by alkyne insertion. The N-O bond cleaves, releasing acetate and forming the isoquinolone core.

-

Concentrate and purify via prep-TLC or column chromatography.

Mechanistic Insight: The "Directing Group" Effect[2]